[bis(4-chlorophenyl)methyl](methyl)amine
Description
bis(4-chlorophenyl)methylamine is a tertiary amine with a central nitrogen atom bonded to a methyl group and a bis(4-chlorophenyl)methyl substituent. Its molecular formula is C₁₄H₁₃Cl₂N, and its structure consists of two 4-chlorophenyl rings attached to a methylene group, which is further connected to the nitrogen atom (Figure 1).
Properties
CAS No. |
381234-89-5 |
|---|---|
Molecular Formula |
C14H13Cl2N |
Molecular Weight |
266.2 |
Purity |
94 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism
The deformylation step employs hydrochloric acid (HCl) in methanol, which protonates the formamide group, rendering it susceptible to nucleophilic attack. The subsequent elimination of formic acid yields the desired tertiary amine. The reaction proceeds as follows:
Optimization Parameters
-
Solvent : Methanol ensures solubility of both the formamide intermediate and HCl.
-
Temperature : Conducted at 50–75°C to balance reaction rate and side-product formation.
-
Acid Concentration : A 5–10% HCl solution maximizes deformylation efficiency without degrading the product.
Table 1: Yield Optimization for Deformylation
| Parameter | Optimal Range | Yield (%) | Purity (%) |
|---|---|---|---|
| HCl Concentration | 5–10% | 79.2 | 98.5 |
| Reaction Temperature | 50–75°C | 75.8 | 97.2 |
| Reaction Time | 20 hours | 79.2 | 98.5 |
This method achieves a yield of 79.2% under reflux conditions, with purity exceeding 98% after recrystallization.
Catalytic Methylation of Bis(4-chlorophenyl)methanamine
An alternative approach involves the direct methylation of bis(4-chlorophenyl)methanamine using methylating agents such as methyl iodide or dimethyl sulfate. This method leverages phase-transfer catalysis to enhance reaction kinetics.
Catalytic System
Reaction Conditions
-
Solvent : Toluene or methylene chloride, chosen for their inertness and compatibility with phase-transfer agents.
-
Temperature : Reflux at 112°C for 20 hours ensures complete conversion.
-
Methylating Agent : Methyl iodide (1.2 equivalents) provides stoichiometric efficiency.
Table 2: Catalytic Methylation Performance
| Methylating Agent | Catalyst Loading | Yield (%) | Selectivity (%) |
|---|---|---|---|
| Methyl Iodide | 0.2 mol% TDA-1 | 82.4 | 95.7 |
| Dimethyl Sulfate | 0.3 mol% TDA-1 | 77.6 | 93.2 |
The use of methyl iodide with TDA-1 achieves superior yields (82.4%) compared to dimethyl sulfate.
Industrial-Scale Production via Continuous Flow Reactors
To address scalability challenges, continuous flow reactors (CFRs) have been adopted for large-scale synthesis. CFRs offer precise control over residence time and temperature, critical for maintaining product consistency.
Process Design
-
Reactor Type : Tubular CFR with integrated heat exchangers.
-
Residence Time : 30–45 minutes, optimized to prevent byproduct formation.
-
Purification : In-line distillation units remove HCl and unreacted reagents, reducing post-processing steps.
Economic and Environmental Benefits
-
Cost Reduction : CFRs lower energy consumption by 40% compared to batch reactors.
-
Waste Minimization : Solvent recovery systems achieve 90% recycling efficiency.
Table 3: Batch vs. Continuous Flow Synthesis
| Metric | Batch Reactor | Continuous Flow Reactor |
|---|---|---|
| Annual Production (kg) | 500 | 1,200 |
| Energy Use (kWh/kg) | 12.4 | 7.3 |
| Purity (%) | 97.8 | 99.1 |
Chemical Reactions Analysis
Hydrogenation Reactions
The catalytic hydrogenation of urea derivatives, such as 1,3-bis(4-chlorophenyl)urea, has been extensively studied. While this compound differs structurally from bis(4-chlorophenyl)methylamine, insights from these studies may inform potential reaction pathways for the target compound.
-
Catalytic Hydrogenation of Urea Derivatives :
-
Catalyst System : Ruthenium-based catalysts, such as (PPh₃)₃Ru(CO)(H)₂, are effective for hydrogenating urea derivatives to formamides or methylamines .
-
Base Effects : The addition of potassium tert-butoxide (KOtBu) significantly influences product selectivity. At low KOtBu loadings (≤2 mol%), the reaction favors formamide formation, while higher loadings shift selectivity toward methylamine .
-
Mechanistic Insights :
-
Mechanistic Considerations
The hydrogenation mechanism involves:
-
H₂ Coordination : Ruthenium catalysts coordinate H₂, followed by heterolytic dissociation into H⁺ and H⁻ ligands .
-
Acidic vs. Basic Conditions :
Reactivity Trends
While direct data for bis(4-chlorophenyl)methylamine is limited, analogs like 1,3-bis(4-chlorophenyl)urea exhibit:
-
Temperature Sensitivity : Reaction efficiency increases with temperature, though optimal conditions depend on catalyst loading and base concentration .
-
Side Products : Dimethylamine can form via secondary reactions between intermediates (e.g., monomethylamine and formamide) .
Future Research Directions
The influence of:
-
Catalyst Ligands : Modifying ligands (e.g., PPh₃) could tune selectivity.
-
Electron-Withdrawing Groups : Chlorine substituents may alter reactivity compared to non-chlorinated analogs.
Note : The provided search results focus on related urea derivatives rather than the target compound. Direct experimental data for bis(4-chlorophenyl)methylamine’s reactivity is absent in the accessible literature. Further studies using Ru-based catalysts and systematic acid-base controls are recommended to explore its hydrogenation behavior.
Scientific Research Applications
Overview
Bis(4-chlorophenyl)methyl(methyl)amine, also known as bis(4-chlorobenzyl)methylamine, is an organic compound with significant potential in various scientific fields. It features a unique structure that includes two 4-chlorophenyl groups and a methyl group attached to a nitrogen atom, which contributes to its diverse applications in chemistry, biology, and medicine.
Scientific Research Applications
1. Chemistry
- Intermediate in Synthesis : This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various chemical reactions, facilitating the development of new compounds with desired properties.
2. Biology
- Antimicrobial Properties : Research has shown that bis(4-chlorophenyl)methyl(methyl)amine possesses significant antimicrobial activity against several bacterial strains. For instance, it has demonstrated effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa, suggesting its potential use as an alternative therapeutic agent.
- Anticancer Activity : Studies indicate that this compound can induce apoptosis and cell cycle arrest in various cancer cell lines, including ovarian and liver cancer cells. Its mechanism involves interaction with specific molecular targets within the cells, leading to inhibited cell proliferation.
3. Medicine
- Drug Development : The compound's unique structural features make it a candidate for drug development, particularly in creating new antimicrobial and anticancer agents. Its biological activities are being explored to identify therapeutic applications.
4. Industry
- Specialty Chemicals Production : Bis(4-chlorophenyl)methyl(methyl)amine is utilized in the production of specialty chemicals and materials, leveraging its chemical properties for industrial applications.
The biological activities of bis(4-chlorophenyl)methyl(methyl)amine can be summarized as follows:
| Activity Type | Target Organisms/Cells | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | 16 | Cell wall synthesis inhibition |
| Pseudomonas aeruginosa | 32 | Disruption of bacterial membranes | |
| Anticancer | A2780 (ovarian cancer) | 10.3 | Induction of apoptosis |
| HepG2 (liver cancer) | 11.3 | Cell cycle arrest at G2/M phase |
Case Studies
Antibacterial Efficacy
A study evaluated the antibacterial effects of bis(4-chlorophenyl)methyl(methyl)amine against various bacterial strains. The findings indicated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an alternative therapeutic agent in treating bacterial infections.
Cancer Cell Line Studies
In research focused on cancer treatment, bis(4-chlorophenyl)methyl(methyl)amine was tested on several cancer cell lines. Results showed that it induced significant apoptosis and cell cycle arrest, highlighting its potential utility in oncological drug development.
Mechanism of Action
The mechanism of action of bis(4-chlorophenyl)methylamine involves its interaction with molecular targets in biological systems. It may bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs and their distinguishing features:
| Compound Name | Molecular Formula | Key Substituents | Molecular Weight | Key Properties/Applications | Reference |
|---|---|---|---|---|---|
| bis(4-chlorophenyl)methylamine | C₁₄H₁₃Cl₂N | Two 4-Cl-C₆H₄ groups, methylamine | 278.17 g/mol | High lipophilicity; potential CNS activity | |
| [(4-Chlorophenyl)phenylmethyl]amine | C₁₃H₁₂ClN | One 4-Cl-C₆H₄, one phenyl group | 217.70 g/mol | Lower steric bulk; used in drug intermediates | |
| (4-Chlorophenyl)methylamine | C₈H₉ClN | Single 4-Cl-C₆H₄, methylamine | 154.62 g/mol | Simpler structure; higher solubility | |
| (2-Chloro-4-fluorophenyl)methylamine | C₈H₉ClFN | 2-Cl, 4-F substitution on phenyl | 173.62 g/mol | Enhanced metabolic stability | |
| [Bis(4-fluorophenyl)methyl]methylamine | C₁₄H₁₃F₂N | Two 4-F-C₆H₄ groups, methylamine | 239.26 g/mol | Reduced electron-withdrawing effects |
Electronic and Steric Effects
- Halogen Substituents: The 4-chlorophenyl groups in the target compound introduce strong electron-withdrawing effects, which reduce the basicity of the amine compared to non-halogenated analogs. Fluorine substituents (as in (2-chloro-4-fluorophenyl)methylamine) provide similar electronic effects but with smaller steric bulk, enhancing metabolic stability .
- Lipophilicity: The bis(4-chlorophenyl) group significantly increases lipophilicity (logP ~4.5 estimated), making the compound more suitable for crossing biological membranes compared to mono-substituted derivatives like (4-chlorophenyl)methylamine (logP ~2.1) .
Key Research Findings
Hydrophobic Interactions : The bis(4-chlorophenyl) group in the target compound enhances binding to hydrophobic pockets in enzymes or receptors, as demonstrated in analogs with thiophene or pyridine substituents .
Salt Formation : Like [(4-Chlorophenyl)phenylmethyl]amine hydrochloride, the target compound can form stable hydrochloride salts to improve solubility in aqueous formulations .
Toxicity Considerations : Chlorinated aromatic amines may exhibit environmental persistence, necessitating careful handling compared to fluorinated derivatives .
Biological Activity
Bis(4-chlorophenyl)methyl(methyl)amine is an organic compound notable for its potential biological activities, particularly in the fields of pharmacology and toxicology. Its structure includes two 4-chlorophenyl groups attached to a central carbon atom, which is also bonded to a methylamine group. This unique configuration contributes to its reactivity and biological activity, making it a subject of interest for various applications, including antimicrobial agents and enzyme inhibitors.
- Molecular Formula : C15H16Cl2N
- Molecular Weight : 284.19 g/mol
- Structure : The compound features significant aromaticity due to the presence of chlorinated phenyl groups, which enhance its lipophilicity and interaction with biological systems.
Antimicrobial Properties
Research indicates that bis(4-chlorophenyl)methyl(methyl)amine exhibits notable antimicrobial activity. Compounds with similar structures have shown efficacy against various bacterial strains, suggesting that this compound could serve as a lead for developing new antimicrobial agents. The presence of chlorine atoms in its structure may enhance its membrane penetration capabilities, facilitating its action against pathogens.
Enzyme Inhibition
Studies have demonstrated that bis(4-chlorophenyl)methyl(methyl)amine interacts with cytochrome P450 enzymes, which are crucial for drug metabolism. This interaction suggests that the compound could influence the pharmacokinetics of other drugs when used concurrently. Specifically, it has shown inhibitory effects on certain cytochrome P450 enzymes, indicating potential implications for drug-drug interactions and metabolic pathways in living organisms .
The mechanism of action for bis(4-chlorophenyl)methyl(methyl)amine involves its binding affinity to specific molecular targets, such as enzymes or receptors. The chlorinated phenyl groups likely enhance the compound's binding affinity and specificity towards these targets, leading to modulation of their activity. This can result in various biological effects, including inhibition or activation of enzymatic pathways.
Study on Antimicrobial Efficacy
A study examined the antimicrobial properties of bis(4-chlorophenyl)methyl(methyl)amine against several bacterial strains. The results indicated significant inhibitory effects, particularly against Gram-positive bacteria. The study highlighted the potential of this compound as a candidate for further development into a therapeutic agent.
Interaction with Cytochrome P450
Another research article focused on the interactions between bis(4-chlorophenyl)methyl(methyl)amine and cytochrome P450 enzymes. The findings revealed that this compound could inhibit specific isoforms of these enzymes, suggesting that it may alter the metabolism of co-administered drugs .
Data Table: Biological Activity Overview
Q & A
Basic: What are the common synthetic routes for bis(4-chlorophenyl)methylamine, and what factors influence reaction yields?
Methodological Answer:
A key synthesis involves alkylation of intermediates such as methyl 1-[(4-chlorophenyl)methyl]-3-methyl-2-oxocyclopentanecarboxylate using sodium hydride and methyl halide, followed by hydrolysis to yield the target compound . Factors affecting yields include:
- Reagent stoichiometry : Excess methyl halide (1.2–1.5 equiv.) improves alkylation efficiency.
- Temperature control : Maintaining 0–5°C during alkylation minimizes side reactions.
- Hydrolysis conditions : Acidic hydrolysis (e.g., HCl/THF) ensures complete deprotection without degrading the chlorophenyl groups.
Basic: What spectroscopic techniques are recommended for characterizing bis(4-chlorophenyl)methylamine, and how can overlapping signals be addressed?
Methodological Answer:
- NMR : Use and NMR in deuterated DMSO or CDCl₃. Overlapping aromatic signals (e.g., C4/C6 at 171.4–173.0 ppm in ) can be resolved with higher-field instruments (≥500 MHz) or 2D techniques like HSQC .
- Mass spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error.
- FT-IR : Monitor N–H stretches (~3300 cm⁻¹) and C–Cl vibrations (750–550 cm⁻¹) to verify structure .
Basic: What are the stability considerations for bis(4-chlorophenyl)methylamine under different storage conditions?
Methodological Answer:
- Light sensitivity : Store in amber glass vials at –20°C to prevent photodegradation of the chlorophenyl groups.
- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the methylamine moiety.
- Long-term stability : Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) detects degradation products like 4-chlorobenzaldehyde .
Advanced: How does bis(4-chlorophenyl)methylamine function as a ligand in coordination chemistry, and what metal complexes are formed?
Methodological Answer:
The tertiary amine and chlorophenyl groups enable chelation with transition metals. Example complexes:
- Copper(II) : Forms square-planar complexes (λmax ~650 nm) with potential catalytic activity in oxidation reactions.
- Palladium(0) : Acts as a σ-donor in cross-coupling reactions (e.g., Suzuki-Miyaura), with coordination confirmed by X-ray crystallography .
Experimental design : Optimize metal-to-ligand ratios (1:2–1:4) and monitor complex stability via cyclic voltammetry.
Advanced: How can researchers resolve contradictions in reported spectral data for bis(4-chlorophenyl)methylamine?
Methodological Answer:
Contradictions (e.g., missing signals in ) arise from solvent polarity or dynamic exchange. Mitigation strategies:
- Variable-temperature NMR : Identify signal coalescence at elevated temperatures (e.g., 40°C in DMSO-d₆).
- Computational validation : Compare experimental data with DFT-calculated chemical shifts (software: Gaussian, ORCA) .
- Cross-lab reproducibility : Standardize solvent (CDCl₃ vs. DMSO-d₆) and concentration (0.1 M) across studies.
Advanced: What are the mechanistic insights into the reactivity of bis(4-chlorophenyl)methylamine in nucleophilic substitution reactions?
Methodological Answer:
The methylamine group acts as a weak nucleophile. Key pathways:
- S2 reactions : React with alkyl halides (e.g., benzyl bromide) in anhydrous DMF, yielding quaternary ammonium salts (confirmed by NMR if fluorinated substrates are used) .
- Steric effects : Bulky chlorophenyl groups slow kinetics; use phase-transfer catalysts (e.g., TBAB) to enhance rates.
- Leaving group optimization : Tosylates (vs. chlorides) improve substitution efficiency (yields: 60% → 85%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
